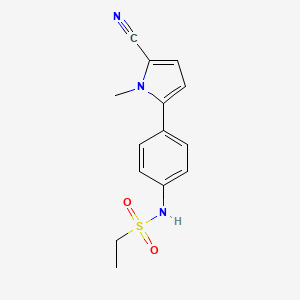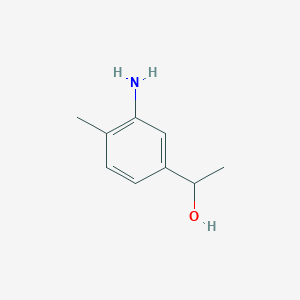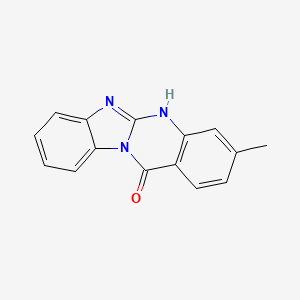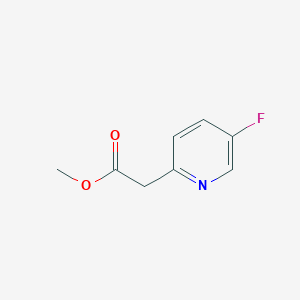![molecular formula C11H7BrClNOS B8681369 4-bromo-13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene](/img/structure/B8681369.png)
4-bromo-13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine is a complex organic compound with the molecular formula C11H7BrClNOS and a molecular weight of 316.60 g/mol . This compound is characterized by its unique structure, which includes a thieno-oxepino-pyridine core with bromine and chlorine substituents.
Métodos De Preparación
The synthesis of 9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine typically involves multi-step organic reactions. Industrial production methods may involve bulk custom synthesis and procurement of raw materials to ensure the compound’s availability for research purposes .
Análisis De Reacciones Químicas
9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine is primarily used in scientific research for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it may be investigated for its potential biological activities and therapeutic applications . Industrially, it can be used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparación Con Compuestos Similares
Similar compounds to 9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine include other thieno-oxepino-pyridine derivatives with different substituents. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties .
Propiedades
Fórmula molecular |
C11H7BrClNOS |
|---|---|
Peso molecular |
316.60 g/mol |
Nombre IUPAC |
4-bromo-13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene |
InChI |
InChI=1S/C11H7BrClNOS/c12-8-5-6-3-4-15-7-1-2-9(13)14-10(7)11(6)16-8/h1-2,5H,3-4H2 |
Clave InChI |
XVLNMPLPZIKEIH-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C3=C1C=C(S3)Br)N=C(C=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
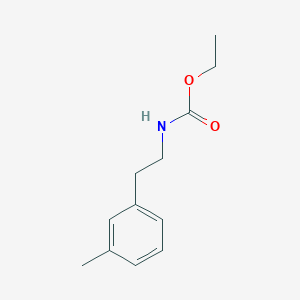
![2-[2-(4-fluorophenyl)ethoxy]acetic acid](/img/structure/B8681295.png)
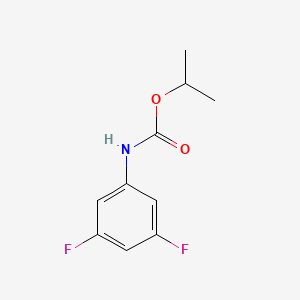
![3-allyloxy-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B8681305.png)



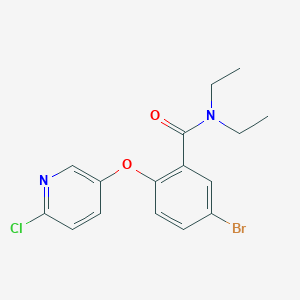
![3-[2-Amino-3-(2-cyanoethoxy)propoxy]-propionitrile](/img/structure/B8681343.png)
